molecular formula C21H25N3O3S2 B2759717 2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 689262-92-8

2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No. B2759717
CAS RN: 689262-92-8
M. Wt: 431.57
InChI Key: XVDYAKZWFRVEBQ-UHFFFAOYSA-N
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Description

2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C21H25N3O3S2 and its molecular weight is 431.57. The purity is usually 95%.
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Scientific Research Applications

  • Crystal Structure Analysis : A study by Subasri et al. (2016) examined similar compounds and focused on their crystal structures. They found that these compounds have a folded conformation about the methylene C atom of the thioacetamide bridge, suggesting unique structural characteristics which could be significant in scientific research (Subasri et al., 2016).

  • Dual Inhibitory Activities : Research by Gangjee et al. (2008) on related thieno[2,3-d]pyrimidine derivatives revealed their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), indicating their significance in the development of new antifolate drugs (Gangjee et al., 2008).

  • Antitumor Agents : Another study by Gangjee et al. (2009) synthesized and evaluated similar compounds as potential dual thymidylate synthase and dihydrofolate reductase inhibitors, and as antitumor agents. They highlighted the effectiveness of these compounds against human tumor cells (Gangjee et al., 2009).

  • Synthesis of Novel Derivatives : Schmeyers and Kaupp (2002) reported on the synthesis of various heterocycles from thioureido-acetamides, a class to which the compound belongs. Their work explored the potential of these compounds in creating new molecular structures (Schmeyers & Kaupp, 2002).

  • ACAT-1 Inhibition : Shibuya et al. (2018) identified a related compound as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, which is significant for its potential therapeutic applications in diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

  • Antimicrobial Activities : A study by Hossan et al. (2012) on pyrimidinone and oxazinone derivatives fused with thiophene rings, which are structurally similar to the compound , demonstrated significant antimicrobial activities, suggesting potential applications in this area (Hossan et al., 2012).

properties

IUPAC Name

2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S2/c1-14-10-17-19(29-14)20(26)24(12-15-6-3-2-4-7-15)21(23-17)28-13-18(25)22-11-16-8-5-9-27-16/h2-4,6-7,14,16H,5,8-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDYAKZWFRVEBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NCC3CCCO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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